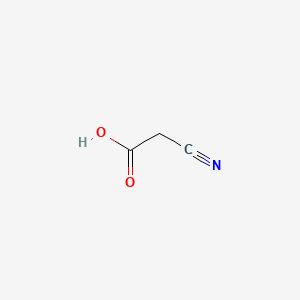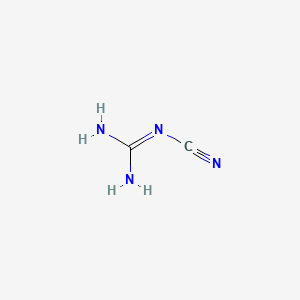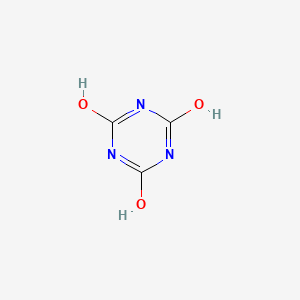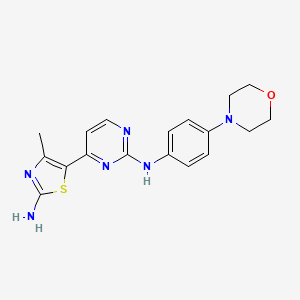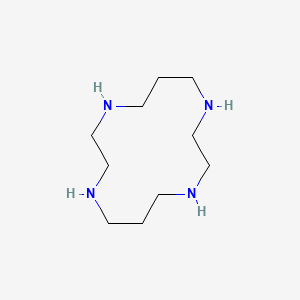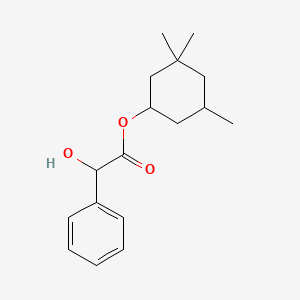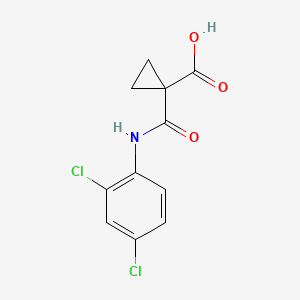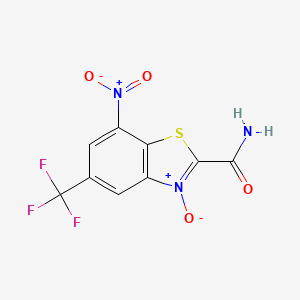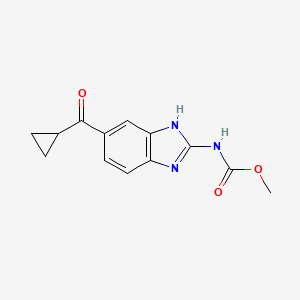
cp028
Descripción general
Descripción
Cp028 is a potent pre-mRNA splicing inhibitor . It inhibits splicing in HeLa nuclear extract with an IC50 value of 54 µM . The molecular weight of cp028 is 404.39 and its formula is C23H17FN2O4 .
Synthesis Analysis
The synthesis of cp028 involves the creation of a variety of cp028 analogues, which are then tested for their effect on pre-mRNA splicing in vitro .Molecular Structure Analysis
The molecular structure of cp028 is represented by the SMILES string: O=C1NC(/C(C(N1C2=CC=CC=C2CC)=O)=C\C3=CC=C(C4=CC=C(F)C=C4)O3)=O .Chemical Reactions Analysis
The chemical reactions involving cp028 primarily relate to its role as a pre-mRNA splicing inhibitor . It inhibits human pre-mRNA splicing at an intermediate stage during the conversion of pre-catalytic spliceosomal B complexes into activated B act complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of cp028 are largely determined by its molecular structure. It has a molecular weight of 404.39 and its formula is C23H17FN2O4 .Aplicaciones Científicas De Investigación
Inhibition of Pre-mRNA Splicing The compound cp028 has been identified as a small molecule inhibitor that stalls splicing at an early step of spliceosome activation . It inhibits human pre-mRNA splicing at an intermediate stage during conversion of pre-catalytic spliceosomal B complexes into activated B act complexes . This provides new insights into the RNP rearrangements and extensive exchange of proteins that occurs during spliceosome activation .
GITR Stimulation The DTA-1-CP028 antibody reacts with mouse GITR (glucocorticoid-induced TNFR-related gene), a 66-70 kDa co-stimulatory immune checkpoint molecule belonging to the Tumor Necrosis Factor superfamily (TNFRSF18) . GITR is expressed at low levels on resting T lymphocytes and at high levels on regulatory T cells . GITR is upregulated on activated T cells where it provides co-stimulation .
Mecanismo De Acción
Target of Action
CP028, also known as “1-(2-Ethylphenyl)-5-((5-(4-fluorophenyl)furan-2-yl)methylene) pyrimidine-2,4,6 (1H,3H,5H)-trione”, is a potent pre-mRNA splicing inhibitor . The primary target of CP028 is the pre-catalytic spliceosomal B complex .
Mode of Action
CP028 acts by inhibiting the conversion of the pre-catalytic spliceosomal B complex into the activated B act complex . This inhibition disrupts the normal splicing process, affecting the production of mature mRNA from pre-mRNA .
Biochemical Pathways
The inhibition of pre-mRNA splicing by CP028 affects various biochemical pathways. For instance, in the context of Hepatitis B Virus (HBV) replication, it has been observed that CP028 can suppress viral RNA levels . This suggests that CP028 may interfere with the viral replication pathway by disrupting the production of essential viral proteins.
Result of Action
The primary result of CP028’s action is the disruption of normal mRNA splicing, which can lead to altered protein synthesis. In the context of viral infections, this can result in reduced viral replication. For instance, in HBV replication models, it has been observed that CP028 can suppress viral RNA levels .
Propiedades
IUPAC Name |
(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBJKSJVJPXCRA-QGOAFFKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



